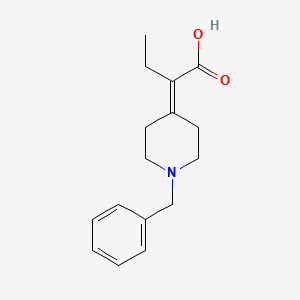![molecular formula C16H15FO2 B8193798 2-Fluoro-3'-isopropyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193798.png)
2-Fluoro-3'-isopropyl-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl derivatives, including 2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid, often involves several key reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . Another method is the Ullmann reaction, which couples aryl halides using copper catalysts under high temperatures .
Industrial Production Methods
Industrial production of biphenyl derivatives typically employs scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. Additionally, the use of continuous flow reactors has been explored to enhance the efficiency and scalability of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Substitution Reactions: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl hydroquinones.
Applications De Recherche Scientifique
2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The fluorine atom enhances its binding affinity to target proteins, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
Fenbufen: Another NSAID with a biphenyl core.
Adapalene: A topical retinoid used for acne treatment, featuring a biphenyl structure.
Uniqueness
2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a fluorine atom and an isopropyl group, which enhance its chemical stability and biological activity compared to other biphenyl derivatives .
Propriétés
IUPAC Name |
2-fluoro-3-(3-propan-2-ylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-10(2)11-5-3-6-12(9-11)13-7-4-8-14(15(13)17)16(18)19/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVDCHBDKCYSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3,5,6-Tetrakis(2,4-ditert-butylphenyl)-4-(4-dihydroxyphosphanylphenyl)phenyl]phosphonous acid](/img/structure/B8193729.png)
![[Diethoxy(phenyl)methyl]phosphonic acid](/img/structure/B8193734.png)
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid](/img/structure/B8193747.png)



![4-[1-(2-Fluorophenyl)triazol-4-yl]piperidine;hydrochloride](/img/structure/B8193760.png)
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8193767.png)




![3'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193795.png)
